N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide
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Description
N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis and Antimicrobial Activity
Researchers have developed a microwave-assisted synthesis technique for compounds related to N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide, demonstrating increased reaction rates and better yield. Some of these compounds have shown significant antimicrobial activity against various bacterial strains (Raval, Naik, & Desai, 2012).
Synthesis and Structural Characterization
Efficient synthesis methods have been developed for compounds similar to the target molecule, including the use of microwave techniques and traditional synthesis methods. These compounds have been structurally characterized by spectroscopic data and elemental analyses, providing a deeper understanding of their chemical properties (Saeed, Mumtaz, & Flörke, 2010).
Synthesis of Pyridine-Based Heterocycles
A synthesis pathway for pyridine, pyridazine, 1,3,4-thiadiazole, and pyrazole derivatives incorporating a pyridine-2-ylcarboxamido moiety has been developed, which includes the versatile, readily accessible 3-oxo-N-(pyridin2-yl)butanamide. These compounds have exhibited moderate antimicrobial activity (Darwish, Kheder, & Farag, 2010).
Potential in Neurodegenerative Disease Treatment
N-(4-tert-butylbenzyl)-N-(pyridin-3-ylmethyl)-2-aminothiazolines, similar to the target compound, have been synthesized and evaluated for their potential as multifunctional agents in the treatment of neurodegenerative diseases. They exhibit significant inhibitory activity against certain enzymes and have antioxidant properties, making them promising candidates for therapeutic applications (Makhaeva et al., 2016).
Anticonvulsant Activity
Research has focused on synthesizing derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety. Some of these compounds have shown promising anticonvulsant activity, offering protection against induced convulsions (Farag et al., 2012).
Fluorescence Properties and Anticancer Activity
Studies have been conducted on the fluorescence properties and anticancer activity of Co(II) complexes of similar compounds. These complexes demonstrate significant in vitro cytotoxicity against human breast cancer cell lines, indicating their potential use in cancer treatment (Vellaiswamy & Ramaswamy, 2017).
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-18-7-5-10-21-23(18)26-24(31-21)27(17-19-12-14-25-15-13-19)22(28)11-6-16-32(29,30)20-8-3-2-4-9-20/h2-5,7-10,12-15H,6,11,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSZGEFGCPEUJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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